molecular formula C8H16N4 B14632998 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- CAS No. 54986-16-2

1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl-

Cat. No.: B14632998
CAS No.: 54986-16-2
M. Wt: 168.24 g/mol
InChI Key: BAOQZASRQRWKNI-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by its unique structure, which includes a dimethylpropylidene group and two methyl groups attached to the tetrazole ring

Preparation Methods

The synthesis of 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable nitrile with sodium azide in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- can be compared with other similar compounds, such as:

    1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl-: This compound is unique due to its specific structural features, which differentiate it from other tetrazole derivatives.

    Other Tetrazoles: Similar compounds include 1H-tetrazole, 5-methyl-1H-tetrazole, and 1H-tetrazole, 5-phenyl-1H-tetrazole.

Properties

CAS No.

54986-16-2

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

5-(2,2-dimethylpropylidene)-1,4-dimethyltetrazole

InChI

InChI=1S/C8H16N4/c1-8(2,3)6-7-11(4)9-10-12(7)5/h6H,1-5H3

InChI Key

BAOQZASRQRWKNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C1N(N=NN1C)C

Origin of Product

United States

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